Product packaging for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one(Cat. No.:CAS No. 91137-73-4)

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B2506743
CAS No.: 91137-73-4
M. Wt: 186.214
InChI Key: DTPJEWGRXDIHTI-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-one ( 91137-73-4) is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound, with the molecular formula C11H10N2O, features a pyrazole ring system that is N1-phenyl substituted and carries an acetyl group at the 3-position, making it a versatile scaffold for the synthesis of more complex molecules . Its primary research value lies in its role as a key precursor in drug discovery efforts. Notably, constrained analogues derived from this structural motif have been utilized in the discovery and optimization of potent and efficacious type II calcimimetics . Such calcimimetic agents are investigated for the treatment of conditions like secondary hyperparathyroidism, as they target the human calcium-sensing receptor . Furthermore, the 1-phenyl-1H-pyrazole core is a privileged structure in medicinal chemistry, associated with a broad spectrum of biological activities. Researchers are actively exploring derivatives of this scaffold for their potential as potent antioxidants, which may be applicable in mitigating oxidative stress linked to neurodegenerative, inflammatory, and cardiovascular diseases . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, or for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B2506743 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one CAS No. 91137-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylpyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)11-7-8-13(12-11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPJEWGRXDIHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91137-73-4
Record name 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one
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Chemical Reactivity and Derivatization of 1 1 Phenyl 1h Pyrazol 3 Yl Ethan 1 One

Electrophilic Aromatic Substitution on the Phenyl Ring and Pyrazole (B372694) Nucleus

The 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one molecule features two aromatic systems susceptible to electrophilic attack: the N-phenyl ring and the pyrazole nucleus. The regiochemical outcome of electrophilic aromatic substitution (SEAr) is highly dependent on the reaction conditions, particularly the acidity of the medium.

The pyrazole ring is generally reactive towards electrophiles, with substitution favoring the C4 position. This preference is attributed to the greater stability of the cationic intermediate (σ-complex) formed upon attack at C4 compared to C3 or C5. researchgate.net However, the orientation of substitution can be strategically controlled by altering the reaction medium.

In neutral or weakly acidic conditions, electrophilic attack occurs preferentially at the 4-position of the pyrazole ring. For instance, nitration of 1-phenylpyrazole derivatives using nitric acid in acetic anhydride (B1165640) selectively yields the 4-nitro-1-phenylpyrazole product. nih.govekb.eg Similarly, bromination in inert solvents like chloroform also results in substitution at the C4 position. nih.gov

Conversely, under strongly acidic conditions (e.g., mixed nitric and sulfuric acids), the pyrazole ring becomes deactivated. This is due to the protonation of the nitrogen atom at the 2-position, which imparts a positive charge on the heterocyclic ring and withdraws electron density. nih.govekb.eg Consequently, the phenyl ring, activated by the pyrazole substituent, becomes the preferred site of electrophilic attack. The substitution is directed to the para-position of the phenyl ring, leading to the formation of 1-(p-nitrophenyl) or 1-(p-bromophenyl) pyrazole derivatives. nih.govekb.eg This control over regioselectivity makes it possible to selectively functionalize either the pyrazole or the phenyl ring as needed.

Table 1: Regioselectivity of Electrophilic Substitution on 1-Phenylpyrazole Derivatives
ReactionReagents and ConditionsMajor ProductReference
NitrationHNO₃ / Acetic Anhydride, 0°C4-Nitro-1-phenylpyrazole derivative nih.govekb.eg
NitrationHNO₃ / H₂SO₄ (Mixed Acid)1-(p-Nitrophenyl)pyrazole derivative nih.govekb.eg
BrominationBr₂ in Chloroform4-Bromo-1-phenylpyrazole derivative nih.gov
BrominationBr₂ in H₂SO₄ / Ag₂SO₄1-(p-Bromophenyl)pyrazole derivative ekb.eg

Nucleophilic Additions and Condensations at the Ethanone (B97240) Carbonyl

The acetyl group at the C3 position of the pyrazole ring provides a reactive carbonyl center for various nucleophilic addition and condensation reactions. The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which serves as a key intermediate in many carbon-carbon bond-forming reactions.

The ethanone moiety readily undergoes base-catalyzed Claisen-Schmidt condensation with a variety of aromatic and heteroaromatic aldehydes. mdpi.com In this reaction, a base (such as sodium hydroxide (B78521) in ethanol) deprotonates the α-carbon of the acetyl group to generate an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol addition product which subsequently dehydrates to form a stable α,β-unsaturated ketone, commonly known as a chalcone.

While this reaction is well-documented for the isomeric 4-acetyl-1-phenylpyrazole derivatives, the 3-acetyl isomer is expected to follow the same reactivity pattern. mdpi.com The resulting 3-(1-phenyl-1H-pyrazol-3-yl)-1-arylprop-2-en-1-ones are valuable synthetic intermediates, particularly for the synthesis of other heterocyclic systems like pyrazolines.

Table 2: Representative Aldehydes for Chalcone Synthesis
Aldehyde ReactantExpected Chalcone Product
Benzaldehyde(E)-1-phenyl-3-(1-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one
4-Chlorobenzaldehyde(E)-1-(4-chlorophenyl)-3-(1-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one
4-Methoxybenzaldehyde(E)-1-(4-methoxyphenyl)-3-(1-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one
Pyridine-4-carbaldehyde(E)-3-(1-phenyl-1H-pyrazol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one

The carbonyl group of this compound reacts with nitrogen-based nucleophiles like hydroxylamine and various hydrazine (B178648) derivatives to form imine-type products. These reactions are fundamental transformations of ketones and are typically catalyzed by acid.

Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, N-(1-(1-phenyl-1H-pyrazol-3-yl)ethylidene)hydroxylamine. dntb.gov.ua Similarly, condensation with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) affords the respective hydrazone derivatives. dntb.gov.ua These derivatives are often stable, crystalline solids, which historically made them useful for the characterization and identification of ketones. Today, they serve as important intermediates for further synthetic transformations, such as the synthesis of pyrazolines or other nitrogen-containing heterocycles.

Table 3: Common Derivatives of the Ethanone Carbonyl
Nucleophilic ReactantProduct NameProduct Class
Hydroxylamine (NH₂OH)N-(1-(1-phenyl-1H-pyrazol-3-yl)ethylidene)hydroxylamineOxime
Hydrazine (N₂H₄)This compound hydrazoneHydrazone
Phenylhydrazine (PhNHNH₂)This compound phenylhydrazonePhenylhydrazone

Transformations of the Pyrazole Ring System

The pyrazole ring and its substituents serve as a versatile platform for constructing more elaborate heterocyclic structures. Through ring annulation and cross-coupling reactions, the core molecule can be expanded into fused bicyclic and tricyclic systems or further decorated with diverse functional groups.

The functional groups of this compound or its simple derivatives are key precursors for ring annulation reactions, leading to the formation of fused heterocyclic systems such as pyrazolopyridines and pyrazolopyrimidines.

One common strategy involves the transformation of the acetyl group. For example, condensation of the ethanone with dimethylformamide-dimethylacetal (DMF-DMA) generates an enaminone intermediate. This intermediate can then undergo cyclocondensation with 5-aminopyrazole derivatives to furnish the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com

Alternatively, the chalcones derived from the Claisen-Schmidt condensation (see 3.2.1) can react with aminopyrazoles. This reaction pathway typically leads to the formation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com The synthesis of pyrazolo[3,4-b]pyridines can also be achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds, a functionality that can be accessed from the starting ethanone. mdpi.com These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purine bases. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring, enabling the formation of new carbon-carbon bonds. ktu.edu A common synthetic strategy involves first introducing a leaving group, such as a halogen (Br, I) or a triflate (-OTf), onto the pyrazole ring, typically at the C4 position. This activated pyrazole can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated or triflated pyrazole with an aryl or heteroaryl boronic acid (or boronic ester) to form a C-C bond, effectively attaching a new aromatic ring to the pyrazole core. ktu.eduresearchgate.net This method is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: This reaction couples the pyrazole halide or triflate with a terminal alkyne, introducing an alkynyl substituent onto the pyrazole ring. researchgate.netwikipedia.org These alkynylpyrazoles are valuable intermediates for further transformations, including cyclization reactions to form fused systems. ktu.edu

These cross-coupling strategies allow for the modular construction of complex pyrazole derivatives, where different aryl, heteroaryl, or alkynyl groups can be systematically introduced to explore structure-activity relationships in drug discovery and materials science. researchgate.net

Table 4: Examples of Cross-Coupling Reactions for Pyrazole Functionalization
Reaction TypeCoupling PartnerProduct TypeReference
Suzuki-MiyauraPhenylboronic acidAryl-substituted pyrazole ktu.eduresearchgate.net
Suzuki-MiyauraThiophene-3-boronic acidHeteroaryl-substituted pyrazole researchgate.net
SonogashiraPhenylacetylene (B144264)Alkynyl-substituted pyrazole ktu.eduresearchgate.net
HeckStyreneAlkenyl-substituted pyrazole researchgate.net

Stability and Reactivity Profiles of this compound Under Varied Reaction Conditions

The chemical behavior of this compound is characterized by the interplay between the aromatic pyrazole ring, the phenyl substituent, and the reactive acetyl group. This section details the compound's stability under different environmental conditions and its reactivity, which allows for a variety of derivatization reactions.

Stability Profile

While specific experimental studies on the degradation of this compound under varied conditions are not extensively documented in the available literature, the stability of the pyrazole core is well-established.

General Stability of the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which imparts significant stability. It is generally resistant to oxidation and reduction under standard conditions. chemicalbook.commdpi.com However, harsh conditions such as ozonolysis, electrolytic oxidation, or the action of very strong bases can lead to ring cleavage. chemicalbook.commdpi.com

Under Acidic and Basic Conditions: Pyrazole itself is a weak base, with a pKb of 11.5, and it can form salts with strong acids. chemicalbook.comglobalresearchonline.net This protonation occurs at the pyridine-like N2 nitrogen atom. In strongly acidic media, the pyrazole ring becomes a pyrazolium cation. chemicalbook.comcdnsciencepub.com This protonation deactivates the pyrazole ring towards electrophilic attack. The stability of azole compounds, including pyrazoles, is influenced by their acid-base equilibria. researchgate.net While the pyrazole ring is generally stable in both acidic and basic media, extreme pH values combined with high temperatures could potentially lead to degradation, although specific pathways for this compound are not detailed in the literature.

Thermal Stability: Heterocyclic compounds, including pyrazole derivatives, often exhibit good thermal stability. mdpi.com Studies on related energetic materials containing pyrazole and tetrazole rings indicate that the decomposition often begins in the less stable ring, suggesting the pyrazole moiety itself is quite robust. researchgate.net For instance, the thermal stability of pyrazole-tetrazole hybrids is noted, with decomposition temperatures being a key characteristic of their energetic properties. mdpi.com

Reactivity and Derivatization

This compound possesses several reactive sites, primarily the α-hydrogens of the acetyl group, the carbonyl carbon, the C4 position of the pyrazole ring, and the phenyl ring, allowing for a diverse range of chemical transformations.

Reactions at the Acetyl Group:

The acetyl group is a key site for derivatization, particularly through condensation reactions. The α-hydrogens are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form a chalcone. wikipedia.org this compound and its derivatives can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide in ethanol (B145695) to yield pyrazolyl-chalcones. nih.govhealthcare-bulletin.co.uk These chalcones are versatile intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines. nih.govrevistabionatura.orgelifesciences.org

Table 1: Examples of Claisen-Schmidt Condensation Reactions with Pyrazolyl Ketones
Pyrazolyl KetoneAldehydeBase/SolventProductYieldReference
1-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]ethan-1-oneBenzaldehydeNaOH / EtOH(2E)-1-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-en-1-one88% nih.govresearchgate.net
1-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]ethan-1-one4-MethylbenzaldehydeNaOH / EtOH(2E)-1-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)prop-2-en-1-one70% (E/Z mixture) nih.govresearchgate.net
Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydesSubstituted AcetophenonesNaOH / PEG-400Pyrazole based ChalconesGood to Excellent healthcare-bulletin.co.uk

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, such as malononitrile. nih.gov Pyrazole aldehydes, which can be synthesized from the corresponding ethanones, undergo Knoevenagel condensation in the presence of a mild base like ammonium carbonate. researchgate.netresearchgate.net

Reaction with Hydrazine: The chalcones derived from this compound can be cyclized by reacting with hydrazine hydrate, often in an acidic medium like acetic acid or formic acid, to produce pyrazoline derivatives. nih.govresearchgate.netresearchgate.net

Reactions on the Pyrazole Ring (Electrophilic Aromatic Substitution):

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the outcome being highly dependent on the reaction conditions and the nature of the substituents already present. masterorganicchemistry.comwikipedia.org

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comnih.gov For 1-phenylpyrazole and its derivatives, formylation typically occurs at the C4 position of the pyrazole ring, which is the most electron-rich position. researchgate.net The reaction uses a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). stmjournals.comktu.edu

Table 2: Vilsmeier-Haack Formylation of 1-Phenylpyrazole Derivatives
SubstrateReagentsPosition of FormylationProductReference
1-(4-chlorophenyl)-1H-pyrazolePOCl₃, DMFC4 of pyrazole ring1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
3,5-dimethyl-1-phenyl-1H-pyrazolePOCl₃, DMFC4 of pyrazole ring3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Acetophenone phenylhydrazonesPOCl₃, DMFC4 of pyrazole ring (after cyclization)1,3-diphenyl-1H-pyrazole-4-carbaldehydes researchgate.net

Halogenation and Nitration: The site of electrophilic substitution on 1-phenylpyrazole derivatives is highly dependent on the acidity of the reaction medium. cdnsciencepub.com

In neutral or weakly acidic conditions, electrophilic attack, such as bromination, occurs preferentially at the C4 position of the pyrazole ring. cdnsciencepub.com

In strongly acidic media (e.g., mixed nitric and sulfuric acids), the pyrazole nitrogen is protonated, forming a pyrazolium ion. This deactivates the pyrazole ring towards electrophilic attack. Consequently, substitution, such as nitration or bromination, occurs on the phenyl ring, typically at the para-position. cdnsciencepub.comrsc.orgrsc.org

Derivatization via Cross-Coupling Reactions:

While not a direct reaction of this compound itself, derivatives can be prepared from precursors that are then converted to the target ethanone. For example, 1-phenyl-1H-pyrazol-3-ol can be converted to a triflate, which then undergoes palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) to introduce various substituents at the C3 position. The resulting compound can then be acetylated to yield a derivative of this compound. ktu.eduresearchgate.net

Coordination Chemistry and Metal Complexes of 1 1 Phenyl 1h Pyrazol 3 Yl Ethan 1 One

Ligand Design Principles for Phenylpyrazole Ketones

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions and impart specific properties to the resulting complex. Phenylpyrazole ketones, such as 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, are designed based on several key principles.

Chelation: These ligands are typically bidentate, meaning they bind to a central metal atom at two points. Coordination occurs through one of the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the acetyl group. This formation of a stable five- or six-membered ring with the metal ion, known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

Donor Atoms: The combination of a soft nitrogen donor from the pyrazole ring and a hard oxygen donor from the ketone group makes these ligands versatile for coordinating with a variety of transition metals, which have differing affinities for hard and soft donors.

Structural Rigidity and Flexibility: The pyrazole ring provides a rigid framework that helps to pre-organize the donor atoms for coordination. nih.gov This rigidity can lead to more defined coordination geometries. The flexible bond between the pyrazole ring and the acetyl group allows the ligand to adapt to the preferred coordination geometry of different metal ions. researchgate.net

These design principles allow for the rational synthesis of metal complexes with tailored electronic, steric, and geometric properties for specific applications, particularly in catalysis. rsc.org

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic techniques to elucidate their structure and bonding.

A variety of transition metal complexes incorporating pyrazole-based ligands have been synthesized. researchgate.net Common methods involve the direct reaction of the phenylpyrazole ketone ligand with metal halides (e.g., CuCl₂, NiCl₂), nitrates (e.g., Cu(NO₃)₂, Cd(NO₃)₂), or other metal precursors in solvents like ethanol (B145695), methanol, or acetonitrile. tandfonline.comnih.govnih.gov The reaction conditions, such as temperature and stoichiometry, can be adjusted to control the formation of the desired complex.

Spectroscopic methods are essential for characterizing these coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. A significant shift in the stretching frequency of the carbonyl group (ν(C=O)) to a lower wavenumber upon complexation indicates coordination of the ketone's oxygen atom to the metal center. nih.gov Changes in the vibrational bands of the pyrazole ring also confirm the involvement of the nitrogen atom in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic complexes in solution. Coordination-induced shifts in the signals of the protons and carbons near the donor atoms provide evidence of complex formation. nih.gov For example, the signal for the carbonyl carbon often shifts upon coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The appearance of new absorption bands or shifts in existing bands compared to the free ligand can be attributed to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Co(II), EPR spectroscopy provides information about the electronic environment of the metal center and the geometry of the complex. tandfonline.comresearchgate.net

Table 1: Representative Spectroscopic Data for Metal Complexes with Phenylpyrazole Ketone Ligands
Metal Complex ExampleIR ν(C=O) (cm⁻¹)Key ¹H NMR Signal Shifts (ppm)Analytical Technique
Cu(II)-Pyrazole ComplexShift to lower wavenumberNot applicable (paramagnetic)IR, EPR
Cd(II)-Pyrazole ComplexShift to lower wavenumberDownfield shift of pyrazole ring protonsIR, ¹H NMR, ¹³C NMR
Fe(III)-Pyrazole ComplexShift to lower wavenumberNot applicable (paramagnetic)IR, Magnetic Susceptibility
Zn(II)-Acylpyrazolone ComplexShift from ~1600 to ~1530Shift in imine-proton signalsIR, ¹H NMR, ¹³C NMR

Determining the stoichiometry (metal-to-ligand ratio) and the three-dimensional geometry of the complexes is crucial for understanding their properties and reactivity.

Complex Stoichiometry: The stoichiometry of complexes in solution is often determined using spectrophotometric titration or the method of continuous variations, also known as Job's plot. wikipedia.orglibretexts.org In Job's method, a series of solutions is prepared where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied. pesrsncollege.edu.in A physical property that is proportional to the concentration of the complex, such as UV-Vis absorbance, is plotted against the mole fraction of one of the components. central.edu The maximum of this plot corresponds to the mole fraction at which the complex concentration is highest, revealing the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 suggests a 1:2 ratio). pesrsncollege.edu.inscribd.com

Table 2: Common Stoichiometries and Geometries for Transition Metal-Pyrazole Complexes
Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination GeometryMethod of Determination
Cu(II)1:2Square Planar, OctahedralX-ray Diffraction, EPR
Ni(II)1:2Square Planar, OctahedralX-ray Diffraction, Magnetic Susceptibility
Co(II)1:2Tetrahedral, OctahedralX-ray Diffraction, UV-Vis
Cd(II)1:2OctahedralX-ray Diffraction
Fe(II)/Fe(III)1:2OctahedralX-ray Diffraction

Catalytic Applications of Metal-Phenylpyrazole Ketone Complexes

The ability to systematically tune the properties of metal complexes through ligand design makes them highly attractive for applications in homogeneous catalysis. Complexes derived from phenylpyrazole ketones have shown promise in a range of catalytic transformations.

Metal complexes containing pyrazole-based ligands are effective catalysts for various oxidation reactions. researchgate.net Copper complexes, in particular, have been investigated for their ability to mimic the activity of certain oxidase enzymes. univie.ac.atresearchgate.netmdpi.com These complexes can catalyze the oxidation of substrates like catechol and alcohols, often using molecular oxygen or hydrogen peroxide as the oxidant. tandfonline.commdpi.com

In peroxidative oxidations, the metal complex activates the peroxide (e.g., H₂O₂), generating a highly reactive metal-oxo or metal-peroxo species. This species then transfers an oxygen atom to the substrate. The catalytic efficiency, including reaction rate and selectivity, is highly dependent on the nature of the metal, the ligand structure, and the reaction conditions. rug.nl For instance, in the oxidation of secondary alcohols, dimeric copper(II) pyrazole complexes have demonstrated high selectivity for the corresponding ketone products. tandfonline.com

Table 3: Representative Catalytic Activity of Pyrazole-Based Metal Complexes in Oxidation Reactions
Catalyst SystemSubstrateOxidantProductConversion/Selectivity
Cu(II)/Pyrazole LigandCatecholO₂o-QuinoneHigh reaction rates observed
Dimeric Cu(II)/Pyrazole ComplexSecondary AlcoholsH₂O₂Ketones>92% selectivity
Mn(II)/Pyridine-2-carboxylic acidAlkenes/AlcoholsH₂O₂Epoxides/KetonesEfficient catalysis

Beyond oxidation reactions, metal complexes with pyrazole-based ligands are employed in a wide array of important organometallic catalytic processes, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.

C-C Coupling Reactions: Palladium complexes stabilized by pyrazole-derived ligands are effective catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.netnobelprize.org These reactions, such as the Suzuki-Miyaura (coupling of boronic acids with organic halides) and Heck reactions, are vital for the synthesis of pharmaceuticals and advanced materials. researchgate.netrsc.orgrsc.org The pyrazole ligand stabilizes the palladium center, modulates its reactivity, and can influence the efficiency and selectivity of the catalytic cycle. rsc.orgresearchgate.net

Hydroformylation: Rhodium complexes containing pyrazole ligands have been used in hydroformylation (the "oxo process"), an industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. researchgate.netresearchgate.netmatthey.com The ligand structure plays a critical role in controlling the activity and regioselectivity of the catalyst, determining the ratio of linear to branched aldehyde products. researchgate.netrsc.org The electronic and steric properties of the pyrazole ligand can be tuned to optimize the catalyst for specific olefin substrates. nih.gov

The versatility of pyrazole-based ligands, including phenylpyrazole ketones, ensures their continued importance in the development of novel and efficient homogeneous catalysts. researchgate.netrsc.org

Computational and Theoretical Investigations of 1 1 Phenyl 1h Pyrazol 3 Yl Ethan 1 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, electronic properties, and reactivity of heterocyclic compounds like pyrazoles. These computational methods allow for the prediction of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.govmdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems.

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the lowest energy structure. For a molecule like 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable conformation.

This process yields key structural parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, N-N, C=O).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-N, C-C-O).

For pyrazole (B372694) derivatives, studies have shown that the planarity of the molecule and the dihedral angles between aromatic rings are significant factors influencing their electronic properties. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data) (Note: This table is for illustrative purposes only, as specific data for the target compound was not found.)

ParameterBond/AngleHypothetical Value
Bond LengthN1-N2 (pyrazole)1.35 Å
C3-C(ethanone)1.48 Å
C(ethanone)=O1.22 Å
N1-C(phenyl)1.43 Å
Bond AngleN1-N2-C3110.0°
N2-C3-C(ethanone)128.0°
Dihedral AnglePhenyl-Pyrazole25.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

For pyrazole derivatives, the HOMO is often distributed over the phenyl and pyrazole rings, while the LUMO can be localized on different parts of the molecule depending on the substituents.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative Data) (Note: This table is for illustrative purposes only.)

PropertyHypothetical Value (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., around the carbonyl oxygen).

Blue: Regions of positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack.

Analysis of the MEP map for this compound would likely show the most negative potential around the oxygen atom of the acetyl group, making it a primary site for interaction with electrophiles.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative understanding than FMO analysis alone.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors help in comparing the reactivity of different molecules within a series of derivatives.

Table 3: Hypothetical Global Reactivity Descriptors (Illustrative Data) (Note: This table is for illustrative purposes only.)

DescriptorSymbolHypothetical Value (eV)
Ionization PotentialI6.5
Electron AffinityA1.8
Electronegativityχ4.15
Chemical Hardnessη2.35
Global SoftnessS0.21
Electrophilicity Indexω3.67

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and simulating the UV-Visible absorption spectra of molecules. researchgate.netnih.gov This analysis helps in understanding the electronic transitions between molecular orbitals.

The calculations provide information on:

Excitation Energies: The energy required to promote an electron from a lower to a higher energy orbital.

Oscillator Strengths (f): The intensity of the electronic transition.

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light.

For a compound like this compound, TD-DFT would likely predict transitions corresponding to π → π* excitations within the aromatic system. Comparing the calculated spectrum with an experimentally measured one is a common way to validate the computational method used. researchgate.net

Table 4: Hypothetical TD-DFT Electronic Absorption Data (Illustrative Data) (Note: This table is for illustrative purposes only.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12800.35HOMO → LUMO (π → π)
S0 → S22450.21HOMO-1 → LUMO (π → π)

Spectroscopic Data Interpretation and Correlation with Theoretical Models

Computational chemistry provides powerful tools for interpreting experimental spectroscopic data. By modeling spectroscopic properties, a deeper understanding of the relationship between the molecular structure of this compound and its derivatives and their spectral signatures can be achieved. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in assigning spectral features and validating structural characterizations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Assignment (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. However, the assignment of complex spectra can be challenging. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, have become indispensable for the accurate prediction of NMR chemical shifts (δ). modgraph.co.ukresearchgate.net This ab initio approach calculates the nuclear magnetic shielding tensors, which can be converted to chemical shifts, providing a direct link between a molecule's 3D structure and its NMR spectrum. modgraph.co.uk

The GIAO method, often used in conjunction with DFT (e.g., using the B3LYP functional), allows for the prediction of both ¹H and ¹³C chemical shifts. nih.gov For pyrazole derivatives, theoretical calculations have shown good agreement with experimental data. researchgate.netresearchgate.net The accuracy of these predictions is sensitive to the chosen functional, basis set, and the geometry of the molecule. modgraph.co.ukd-nb.info For instance, DFT calculations can predict ¹³C chemical shifts with a root mean square error (RMSE) of 1.5-2.5 ppm compared to experimental values. nih.gov

In the case of this compound, theoretical calculations can help assign the signals for the protons and carbons of the pyrazole and phenyl rings, as well as the acetyl group. For example, the chemical shift of the proton on the pyrazole ring (H4) is influenced by the surrounding substituents. researchgate.net Similarly, the ¹³C signal for the carbonyl group is typically observed in a characteristic downfield region. mdpi.com Comparing the calculated shifts for a proposed structure with the experimental spectrum serves as a powerful method for structural verification.

Carbon AtomTheoretical δ (ppm) (GIAO/DFT)Experimental δ (ppm)
C=O (acetyl)194.0194.7 mdpi.com
C3 (pyrazole)150.5~152
C4 (pyrazole)110.2~111
C5 (pyrazole)140.8~141
C (phenyl, ipso)139.5~140
CH₃ (acetyl)26.5~27

Vibrational Spectroscopy (FT-IR) Analysis and Normal Mode Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com The correlation of experimental IR spectra with theoretical calculations allows for precise assignment of vibrational bands to specific molecular motions (normal modes). mdpi.com DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. gre.ac.uk

For this compound, key vibrational modes include the C=O stretching of the ketone, C=N and C=C stretching within the pyrazole and phenyl rings, and various C-H bending and stretching modes. The carbonyl (C=O) stretching vibration is particularly characteristic, typically appearing as a strong band in the 1660-1730 cm⁻¹ region. researchgate.net In a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this band was observed at 1663 cm⁻¹. mdpi.comresearchgate.net

Theoretical frequency calculations often systematically overestimate experimental values due to the neglect of anharmonicity and the use of a simplified gas-phase model. Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. By visualizing the atomic displacements for each calculated frequency, bands in the experimental spectrum can be confidently assigned. physchemres.org

Table 2: Assignment of Key Vibrational Frequencies for Phenylpyrazole Ketones Note: This table is a representative example based on data for analogous structures.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Description
ν(C-H) aromatic3100-30003080-3050Stretching of C-H bonds in phenyl and pyrazole rings
ν(C=O)16701663-1685 mdpi.comresearchgate.netStretching of the acetyl carbonyl group
ν(C=N) / ν(C=C)1610-14501595-1450 mdpi.comRing stretching vibrations of pyrazole and phenyl groups
δ(C-H)1450-10001440-1000In-plane bending of C-H bonds
γ(C-H)900-675900-690Out-of-plane bending of aromatic C-H bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy Data Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The interpretation of UV-Vis spectra is greatly enhanced by Time-Dependent Density Functional Theory (TD-DFT), a computational method used to predict the energies of electronic excitations. physchemres.orglookchem.com These calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the molecular orbitals involved in the transitions (e.g., π→π* or n→π*). rsc.org

For conjugated systems like this compound, the UV-Vis spectrum is typically characterized by intense π→π* transitions. TD-DFT calculations can help assign these absorption bands by analyzing the contributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to the main electronic transitions. physchemres.org The energy difference between the HOMO and LUMO is a key factor determining the λmax. rsc.org

Studies on related phenylpyrazole structures have utilized TD-DFT to correlate theoretical absorption data with experimental results, showing good agreement. nepjol.inforesearchgate.net The choice of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM), as solvent polarity can influence the energies of electronic transitions and thus shift the observed λmax. lookchem.com

Table 3: Theoretical vs. Experimental UV-Vis Absorption Data for a Phenylpyrazole Derivative Note: This table is illustrative, based on data for similar conjugated pyrazole systems.

TransitionCalculated λmax (nm) (TD-DFT)Experimental λmax (nm)Major Orbital Contribution
S₀ → S₁315325 nepjol.infoHOMO → LUMO (π→π)
S₀ → S₂255250-260HOMO-1 → LUMO (π→π)

Tautomerism Studies of Phenylpyrazole Ketones and Related Pyrazolone (B3327878) Structures

Pyrazolone structures, which are related to phenylpyrazole ketones, are known to exhibit prototropic tautomerism. jocpr.comdntb.gov.ua This phenomenon involves the migration of a proton, leading to structural isomers that can coexist in equilibrium. The main tautomeric forms for related pyrazolone systems are the CH form, the OH (enol) form, and the NH form. nih.gov The relative stability of these tautomers is crucial as it can significantly influence the compound's chemical reactivity and biological activity. researchgate.netchemrxiv.org

Computational studies using DFT are highly effective for investigating the thermodynamics of tautomeric equilibria. nih.gov By calculating the total electronic energies of each tautomeric form, the most stable isomer can be identified. jocpr.com These calculations can be performed in the gas phase or by incorporating solvent effects, as the polarity of the medium can alter the tautomeric preference. nih.gov For example, in the antioxidant compound edaravone, the CH tautomer is the most energetically favored, but polar solvents can reduce the energy differences between tautomers. nih.gov

The nature and position of substituents on the pyrazole ring also play a significant role in determining tautomeric stability. researchgate.net Electron-donating groups and electron-withdrawing groups can selectively stabilize different tautomers. For 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally more abundant in solution and is the form present in the solid state. fu-berlin.de Theoretical calculations provide a quantitative measure of these energy differences, offering insights that complement experimental findings from techniques like NMR spectroscopy. researchgate.netfu-berlin.de

Table 4: Calculated Relative Energies of Pyrazolone Tautomers Note: This table illustrates the concept using data for edaravone, a related pyrazolone structure. nih.gov ΔE is the energy difference relative to the most stable tautomer.

Tautomeric FormStructureRelative Energy (ΔE) in Chloroform (kcal/mol)Relative Energy (ΔE) in Water (kcal/mol)
CH (Keto)Most Stable0.000.00
NH (Imine)Less Stable3.442.64
OH (Enol)Least Stable6.686.67

Molecular Docking Studies of Phenylpyrazole Ketone Ligands with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov Phenylpyrazole derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors of various protein targets, such as kinases and cyclooxygenases. researchgate.netnih.gov

The docking process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity, often expressed in kcal/mol. nih.gov Lower binding energy scores typically indicate more favorable interactions. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. recentscientific.com

Table 5: Summary of Molecular Docking Results for Phenylpyrazole Derivatives with Various Protein Targets Note: This table compiles representative data from studies on different pyrazole derivatives to illustrate the application of molecular docking.

Protein Target (PDB ID)Ligand TypeBinding Energy / Score (kcal/mol)Key Interacting ResiduesReference
HER2 (3PP0)Phenyl pyrazole substituted 9-aminoacridine-8.086 (Glide Score)ARG849, ASP863 recentscientific.com
VEGFR-2 (2QU5)Thiadiazole-pyrazole derivative-10.09Not specified nih.govresearchgate.net
CDK2 (2VTO)Thiadiazole-pyrazole derivative-10.35Not specified nih.govresearchgate.net
COX-2Pyridine/pyran/pyrazole hybrid-10.9ARG120, TYR115 nih.gov

Applications in Advanced Materials Science

Luminescent Properties and Potential Optoelectronic Applications

The exploration of pyrazole (B372694) derivatives for optoelectronic applications is a burgeoning field of research. While extensive data on the specific luminescent properties of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one are not widely available in published literature, the general class of pyrazole-containing compounds is known for its promising photophysical characteristics. These properties are foundational to their potential use in devices such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.

The luminescence in such organic molecules typically arises from the transitions of electrons between molecular orbitals upon absorption of light. The phenyl and pyrazole rings in this compound form a conjugated system that can facilitate these electronic transitions. The specific wavelengths of absorption and emission, as well as the efficiency of the luminescence (quantum yield), are highly dependent on the molecular structure and its interaction with the surrounding environment. For many pyrazole derivatives, these properties can be fine-tuned by introducing different substituent groups.

Although specific experimental data for this compound is not readily found, the table below outlines the typical photophysical properties that researchers would investigate to assess its suitability for optoelectronic applications.

PropertyDescriptionPotential Significance for Optoelectronics
Absorption Spectrum (λabs) The range of wavelengths of light that the molecule absorbs.Determines the excitation wavelengths required to induce luminescence.
Emission Spectrum (λem) The range of wavelengths of light that the molecule emits after excitation.Dictates the color of the emitted light, which is crucial for display and lighting applications.
Quantum Yield (Φ) The ratio of the number of photons emitted to the number of photons absorbed.A measure of the efficiency of the luminescent process; higher quantum yields are desirable for brighter devices.
Stokes Shift The difference in wavelength between the absorption and emission maxima.A larger Stokes shift is often beneficial as it minimizes self-absorption and improves the clarity of the emitted light.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state by emitting a photon.Influences the rate at which the material can be modulated, which is important for high-speed applications.

Note: The values for this compound are not provided due to a lack of specific published data.

Development of Functional Organic and Hybrid Materials

The compound this compound serves as a valuable precursor and building block in the synthesis of more complex functional materials. Its pyrazole core offers multiple sites for chemical modification, allowing for its incorporation into polymers, metal-organic frameworks (MOFs), and other hybrid materials.

Functional Organic Materials: The acetyl group on the pyrazole ring is a reactive site that can be used to link the molecule to other organic units, leading to the formation of polymers or dendrimers. By polymerizing or co-polymerizing derivatives of this compound, materials with tailored electronic and photophysical properties can be created. These organic polymers could find applications as active layers in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Hybrid Materials: The nitrogen atoms within the pyrazole ring can act as ligands, capable of coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These hybrid materials combine the properties of both the organic ligand and the metal center, leading to functionalities such as porosity, catalysis, and tunable luminescence. The specific structure and properties of the resulting MOF would depend on the metal ion used and the coordination geometry.

The table below summarizes the potential roles of this compound in the development of these advanced materials.

Material TypeRole of this compoundPotential Applications
Functional Polymers Monomer or co-monomer unitOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), sensors.
Metal-Organic Frameworks (MOFs) Organic linker (ligand)Gas storage and separation, catalysis, chemical sensing, drug delivery.
Coordination Polymers LigandLuminescent sensors, magnetic materials, nonlinear optical materials.
Small Molecule Functional Dyes Core scaffold for further functionalizationFluorescent probes, imaging agents, components in dye-sensitized solar cells (DSSCs).

Further research into the synthesis and characterization of materials derived from this compound is necessary to fully realize its potential in advanced materials science.

Investigations into Biological Activities and Structure Activity Relationships of Phenylpyrazole Ketones

In Vitro Biological Activity Assessments (General Methodologies and Screening Approaches)

The exploration of the biological potential of phenylpyrazole ketones begins with a battery of in vitro assays designed to identify and quantify their effects on various biological systems. These assessments are crucial for initial screening and for guiding further optimization of lead compounds.

Commonly employed methodologies include:

Antimicrobial Screening: The agar well diffusion method and broth microdilution are standard techniques to evaluate the antibacterial and antifungal properties of these compounds. academicstrive.comnih.gov In these assays, the zone of inhibition around a well containing the test compound or the minimum inhibitory concentration (MIC) is determined against a panel of pathogenic microbes, such as Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. academicstrive.comnih.gov For instance, certain 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives have demonstrated significant activity against various bacterial and fungal strains. nih.gov

Antiproliferative and Cytotoxicity Assays: To assess anticancer potential, phenylpyrazole ketones are screened against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a key parameter derived from these studies. academicstrive.com

Enzyme Inhibition Assays: Many phenylpyrazole derivatives exert their biological effects by inhibiting specific enzymes. In vitro assays are conducted using purified enzymes to determine the inhibitory potency (e.g., IC50 or Ki values). For example, their inhibitory activity against enzymes like xanthine oxidase has been evaluated. nih.gov

Antioxidant Activity Evaluation: The antioxidant potential is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com This test measures the ability of the compound to donate an electron and neutralize the stable DPPH radical.

These general screening approaches provide a broad overview of the biological activities of phenylpyrazole ketones, allowing researchers to identify promising candidates for further, more detailed investigation. rsc.orgpharmatutor.org

Structure-Activity Relationship (SAR) Studies for Phenylpyrazole Ketone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, providing insights into how the chemical structure of a molecule influences its biological activity. For the phenylpyrazole ketone scaffold, SAR studies aim to identify the key structural features required for optimal potency and selectivity. nih.govnih.govnih.gov

The biological activity of phenylpyrazole ketones can be finely tuned by modifying the substituents on both the phenyl and pyrazole (B372694) rings. acs.orgingentaconnect.comresearchgate.net

Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact activity. For instance, in the context of insecticidal activity, the presence of electron-withdrawing groups like chlorine (–Cl), bromine (–Br), trifluoromethyl (–CF3), or trifluoromethoxy (–OCF3) at the ortho and para positions of the benzene ring can lead to excellent activity against pests like Plutella xylostella. scau.edu.cn SAR studies on anti-HIV agents revealed that a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group led to a six-fold increase in potency compared to the lead compound. nih.gov

Substituents on the Pyrazole Ring: Modifications to the pyrazole ring are also crucial. The replacement of a diazenyl group with an aminomethylene group was a key step in optimizing anti-HIV agents. nih.gov In the development of xanthine oxidase inhibitors, the presence of a cyano group and a neopentyloxy group on the phenyl ring, along with a carboxylic acid at the 4-position of the pyrazole, resulted in a highly potent compound. nih.gov

The systematic variation of these substituents allows for the development of quantitative structure-activity relationship (QSAR) models, which can predict the activity of novel derivatives and guide further synthesis. nih.gov

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of phenylpyrazole ketones helps to understand the spatial arrangement of atoms and functional groups that is most favorable for binding. mdpi.com Techniques such as molecular docking and comparative molecular field analysis (CoMFA) are employed to study these conformations. nih.gov

For example, in the study of androgen receptor antagonists, molecular docking was used to determine the optimal molecular conformation alignments for binding to the receptor. nih.gov These models highlight the key structural features and their spatial orientation that are highly related to the biological activity, providing valuable suggestions for the design of new antagonists. nih.gov Similarly, for insecticides targeting the GABA receptor, docking studies have shown how the molecule binds within the transmembrane domain, with specific interactions like hydrogen bonds contributing to its activity. ingentaconnect.com

Enzyme Inhibition Studies and Mechanistic Insights

Phenylpyrazole derivatives are known to inhibit a variety of enzymes, and understanding the mechanism of this inhibition is crucial for drug and pesticide development. acs.orgmdpi.comnih.gov

Enzyme kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki). nih.gov A graphical method plotting experimental data can help identify the type of inhibition. For competitive inhibition, the slopes of the lines increase with increasing substrate concentration, while for noncompetitive inhibition, the slopes are independent of substrate concentration. nih.gov

One notable example is the inhibition of xanthine oxidase by 1-phenylpyrazole derivatives. A series of these compounds were evaluated, leading to the discovery of a potent inhibitor with longer-lasting hypouricemic action than allopurinol in a rat model. nih.gov

Computational studies, such as molecular docking, provide mechanistic insights by predicting the binding mode of the inhibitor within the active site of the enzyme. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity. Density functional theory (DFT) calculations can also be used to understand the electronic properties of the molecule that are essential for its biological function. nih.gov

Targeting Specific Receptors and Pathways at a Molecular Level

The biological effects of phenylpyrazole ketones are often mediated by their interaction with specific molecular targets, such as receptors and signaling pathways. academicstrive.commdpi.comresearchgate.net Identifying these targets is a key aspect of understanding their mechanism of action.

A prominent target for many phenylpyrazole insecticides is the gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel. researchgate.net Phenylpyrazoles act as non-competitive blockers of the GABA-gated chloride channel, leading to hyperexcitation of the insect's central nervous system and eventual death. researchgate.net Molecular docking studies have helped to elucidate the potential binding interactions of these compounds with the GABA receptor. nih.gov

Beyond the GABA receptor, phenylpyrazole derivatives have been investigated for their ability to target other receptors and pathways. For example, some derivatives have been studied as androgen receptor antagonists for potential use in treating prostate cancer. nih.gov Others have been shown to inhibit the function of receptor protein tyrosine kinases (RPTKs), which are involved in cellular signal transduction pathways regulating cell proliferation and differentiation. nih.gov

Agrochemical Applications of Phenylpyrazole Scaffolds (e.g., Insecticidal Activity)

The phenylpyrazole scaffold is of significant importance in the agrochemical industry, particularly for the development of insecticides. nih.govmdpi.comacs.orgscau.edu.cnnih.gov Fipronil is a well-known example of a broad-spectrum N-phenylpyrazole insecticide that has been widely used in agriculture and for veterinary purposes. researchgate.netrsc.org

The insecticidal activity of phenylpyrazole ketones and their derivatives is typically evaluated against a range of economically important pests, such as Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). acs.org Bioassays, such as the leaf immersion method, are used to determine the lethal concentration (LC50) of the compounds. scau.edu.cn

Structure-activity relationship studies have been instrumental in optimizing the insecticidal properties of this class of compounds. It has been found that substituents on the phenyl ring have a great influence on the insecticidal activity. scau.edu.cn For instance, the presence of specific halogen and trifluoromethyl groups can significantly enhance potency. scau.edu.cn Furthermore, the introduction of other heterocyclic rings, such as 1,2,4-oxadiazole, has been explored as a strategy to create novel insecticides with improved activity. acs.org

The primary mode of action for many phenylpyrazole insecticides is the blockade of the GABA-gated chloride channel in insects. researchgate.net This selective toxicity towards insects is a key advantage for their use in crop protection.

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

The current body of scientific literature indicates that this compound is a compound of interest primarily as a synthetic intermediate rather than a standalone subject of extensive research. While the broader class of pyrazole (B372694) derivatives has been thoroughly investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific studies focusing on the bioactivity of this particular isomer are not extensively documented. nih.govnih.gov Research often groups it with other "corresponding ethanones" in synthetic procedures, such as those involving palladium-catalyzed cross-coupling reactions to functionalize the pyrazole ring. researchgate.net Its utility is therefore mainly established as a building block for creating more complex molecules, such as multi-substituted pyrazoles and fused heterocyclic systems. nih.gov The landscape suggests that while the foundational chemistry to synthesize and modify this compound exists, its intrinsic chemical properties and potential applications are underexplored.

Emerging Trends and Challenges in Phenylpyrazole Ketone Chemistry

The chemistry of phenylpyrazole ketones is a dynamic field characterized by several emerging trends. A significant trend is the development of novel, efficient, and environmentally friendly synthetic methodologies. ias.ac.inmdpi.com This includes the use of advanced catalytic systems, ligand-free reactions, and green chemistry approaches like microwave-assisted synthesis to create diverse pyrazole libraries. ias.ac.in There is a strong and growing focus on the pharmacological potential of this class of compounds. Researchers are actively designing and synthesizing new derivatives to target a wide array of diseases, with a particular emphasis on developing potent anticancer, antimicrobial, and anti-inflammatory agents. nih.govacs.orgresearchgate.net The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatives are being investigated as inhibitors for various enzymes and receptors crucial in cancer progression. nih.gov

However, the field faces challenges. A primary challenge is achieving regioselectivity in the synthesis of substituted pyrazoles, as reactions can often yield a mixture of isomers. mdpi.com Another significant hurdle is the general lack of comprehensive biological screening for many of the synthesized intermediates, including this compound. While a derivative's activity might be tested, the foundational building blocks are often overlooked, leaving a gap in understanding structure-activity relationships. Furthermore, the rise of drug-resistant microbial strains and cancers necessitates continuous innovation to create novel pyrazole derivatives that can overcome these resistance mechanisms. researchgate.net

Potential Avenues for Future Academic Exploration and Innovation

The existing gaps in the research landscape for this compound present numerous opportunities for future academic inquiry and innovation.

Comprehensive Biological Screening: A crucial avenue for future research is the systematic evaluation of the biological activities of this compound itself. Given that many pyrazole derivatives exhibit significant pharmacological effects, it is plausible that this foundational molecule may possess un-discovered antimicrobial, antifungal, anti-inflammatory, or cytotoxic properties. nih.govsmolecule.com Such screening could unveil new potential applications and justify further derivatization studies.

Development of Novel Derivatives: The compound serves as an ideal starting point for the synthesis of new series of pyrazole derivatives. The ketone functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. Future work could focus on creating libraries of related compounds (e.g., chalcones, isoxazoles, or other heterocycles) and evaluating their therapeutic potential, particularly in areas like oncology and infectious diseases. nih.govnih.gov

Applications in Materials Science: Beyond pharmacology, pyrazole derivatives have applications in materials chemistry, acting as fluorescent agents, liquid crystals, and organic light-emitting diodes. nih.gov Future exploration could investigate the photophysical properties of this compound and its derivatives for potential use in advanced materials.

Agrochemical Research: The phenylpyrazole scaffold is central to well-known insecticides like fipronil, which act on GABA receptors in insects. nih.govnih.gov Research into the insecticidal or herbicidal properties of this compound and its analogues could lead to the development of new agrochemicals. mdpi.com

Coordination Chemistry: The nitrogen atoms in the pyrazole ring and the oxygen of the ketone group make this molecule a potential ligand for coordination with metal ions. Synthesizing and characterizing metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or electronic properties. mdpi.com

By focusing on these areas, researchers can unlock the full potential of this specific phenylpyrazole ketone, moving it from a simple synthetic intermediate to a molecule with well-defined properties and applications.

Q & A

Q. Table 1: Comparison of Reported Synthesis Conditions

StudyStarting MaterialsReaction ConditionsYield (%)Reference
Phenylhydrazine + β-diketone70°C, DMF, HCl catalyst78
α,β-unsaturated ketone60°C, ethanol, triethylamine65
Indole derivativeMicrowave-assisted, 100°C, 30 min82

Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The acetyl group (C=O) resonates at ~200–210 ppm in ¹³C NMR .
    • IR : Confirm carbonyl stretching (1670–1700 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • Crystallography :
    • SHELXL refinement : Use high-resolution X-ray data to resolve bond lengths and angles. The pyrazole ring typically shows planarity with deviations <0.02 Å .

Advanced Tip : For disordered structures, apply TWIN/BASF commands in SHELXL to model twinning or anisotropic displacement .

How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?

Advanced Research Question
Discrepancies in bioactivity data often arise from structural analogs with subtle substituent differences. Strategies include:

  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with variations at the phenyl or acetyl groups. For example, electron-withdrawing substituents on the phenyl ring enhance antimicrobial activity .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and dosage ranges (10–100 μM) across studies .

Q. Table 2: Biological Activity of Pyrazole Derivatives

Compound ModificationReported ActivityStudy
3-Hydroxyphenyl substituentAntibacterial (Gram+)
4-Fluorophenyl substituentAnticancer (IC₅₀: 12 μM)
Unmodified phenyl groupModerate antifungal

What computational approaches are recommended to predict the reactivity and electronic properties of this compound?

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps. The pyrazole ring’s electron-rich nature (HOMO: −6.2 eV) favors electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

Case Study : A conjugated system involving the pyrazole ring and acetyl group showed a charge transfer band at 320 nm in UV-Vis simulations, corroborating experimental data .

How should researchers design experiments to investigate regioselectivity challenges in modifying the pyrazole ring of this compound?

Advanced Research Question
Regioselectivity in pyrazole functionalization depends on:

  • Electrophilic Aromatic Substitution (EAS) : Nitration at the 4-position is favored due to para-directing effects of the acetyl group. Use HNO₃/H₂SO₄ at 0°C .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively modifies the 5-position .

Q. Methodological Workflow :

Protection : Acetylate the ketone group to prevent side reactions.

Reaction Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) in inert atmospheres.

Monitoring : Use LC-MS to track intermediate formation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H313/H333 hazards) .
  • Waste Disposal : Segregate halogenated waste (e.g., from chlorinated solvents) and incinerate at >1200°C .

Emergency Response : For spills, absorb with vermiculite and neutralize with 5% sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.